molecular formula C10H10N2S B6592836 1-(3-methylphenyl)-1H-imidazole-2-thiol CAS No. 25372-35-4

1-(3-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B6592836
CAS No.: 25372-35-4
M. Wt: 190.27 g/mol
InChI Key: GJDRJIVMFXHPFP-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-1H-imidazole-2-thiol (CAS: 25372-35-4) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₀N₂S and a molecular weight of 190.264 g/mol . The structure consists of an imidazole ring substituted with a thiol (-SH) group at position 2 and a 3-methylphenyl group at position 1.

Properties

IUPAC Name

3-(3-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-7H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDRJIVMFXHPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948211
Record name 1-(3-Methylphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25372-35-4
Record name 1-(3-Methylphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the cyclocondensation of 3-methylphenyl isothiocyanate with α-aminoketone precursors. This approach, adapted from Markwald synthesis principles, proceeds via nucleophilic attack of the amine group on the isothiocyanate, followed by intramolecular cyclization to form the imidazole ring.

Typical Procedure :

  • Reagents : 2-Amino-1-(substituted phenyl)ethanone hydrochloride (1.2 eq), 3-methylphenyl isothiocyanate (1.0 eq), triethylamine (2.5 eq), ethanol (solvent).

  • Conditions : Reflux at 80°C for 4–6 hours under nitrogen atmosphere.

  • Workup : Cooling to room temperature, filtration, and recrystallization from ethanol.

Yield Optimization

Yields depend critically on the electronic effects of substituents and reaction duration. For example:

Substrate R GroupTime (h)Yield (%)Purity (%)
-H46898
-OCH₃67297
-NO₂56595

Data sourced from modified protocols in. Prolonged heating (>8 h) reduces yields due to thiol oxidation.

Claisen-Schmidt Condensation Followed by Thiourea-Mediated Cyclization

Two-Step Synthesis Pathway

This method leverages α,β-unsaturated ketones (chalcones) as intermediates, which undergo cyclization with thiourea to introduce the thiol group.

Step 1: Chalcone Synthesis

  • Reagents : 1-(3-Methylphenyl)ethanone (1.0 eq), substituted benzaldehyde (1.2 eq), KOH (40% w/v).

  • Conditions : Stirring at 0–5°C for 48 hours.

  • Intermediate : 1-(3-Methylphenyl)-3-(substituted phenyl)prop-2-en-1-one.

Step 2: Cyclization

  • Reagents : Chalcone (1.0 eq), thiourea (1.5 eq), ammonium acetate (catalyst).

  • Conditions : Reflux in ethanol at 90°C for 12 hours.

  • Workup : Ice quenching, filtration, and chromatography (silica gel, ethyl acetate/hexane).

Comparative Efficiency

The thiourea route offers superior regioselectivity but requires stringent temperature control:

Chalcone SubstituentYield Step 1 (%)Yield Step 2 (%)
4-Cl7562
4-OCH₃8268
4-NO₂7058

Notably, electron-donating groups enhance cyclization efficiency.

Post-Functionalization of Pre-Formed Imidazole-2-Thiol

N-Alkylation Strategies

Direct alkylation of imidazole-2-thiol with 3-methylbenzyl halides provides a modular approach, though competing S-alkylation necessitates careful base selection.

Optimized Protocol :

  • Reagents : Imidazole-2-thiol (1.0 eq), 3-methylbenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF (solvent).

  • Conditions : 60°C for 8 hours under argon.

  • Workup : Aqueous extraction, drying (MgSO₄), and vacuum distillation.

Solvent and Base Impact

Polar aprotic solvents (e.g., DMF) improve N- vs. S-selectivity:

BaseSolventN-Alkylation (%)S-Alkylation (%)
K₂CO₃DMF8911
NaHTHF7822
Et₃NCH₂Cl₂6535

This method achieves >85% purity without chromatography.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:

  • Reagents : 3-Methylphenyl isothiocyanate (1.0 eq), 2-aminoacetophenone (1.0 eq), SiO₂ (solid support).

  • Conditions : 150 W, 120°C, 15 minutes.

  • Yield : 74% (vs. 68% conventional heating).

Energy Efficiency Metrics

ParameterConventionalMicrowave
Time4 h15 min
Energy Consumption480 kJ135 kJ
CO₂ Emission32 g9 g

Microwave methods align with green chemistry principles but require specialized equipment.

Troubleshooting and Common Pitfalls

Thiol Oxidation Mitigation

The thiol group’s susceptibility to oxidation necessitates:

  • Inert Atmospheres : Nitrogen or argon sparging.

  • Antioxidants : Addition of 0.1% w/v ascorbic acid.

  • Low-Temperature Storage : –20°C under nitrogen.

Byproduct Formation

Common byproducts and remedies include:

  • Disulfides : Result from thiol oxidation; mitigated by shorter reaction times.

  • Regioisomers : Controlled via steric directing groups (e.g., ortho-substituents) .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 1-(3-methylphenyl)-1H-imidazole-2-thiol, highlighting substituent variations and their theoretical implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Implications References
This compound 3-methylphenyl at N1, -SH at C2 C₁₀H₁₀N₂S 190.264 Moderate lipophilicity due to methyl group; thiol group enables nucleophilic reactions.
1-(4-nitrophenyl)-1H-imidazole-2-thiol 4-nitrophenyl at N1, -SH at C2 C₉H₇N₃O₂S 221.239 Nitro group (electron-withdrawing) increases acidity of thiol; may enhance reactivity.
1-Benzyl-5-phenyl-1H-imidazole-2-thiol Benzyl at N1, phenyl at C5, -SH at C2 C₁₆H₁₄N₂S 266.36 Bulky benzyl group may reduce solubility; aromatic stacking possible.
5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol 4-fluorophenyl at C5, 4-methoxyphenyl at N1, -SH at C2 C₁₆H₁₃FN₂OS 300.35 Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic effects.
5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol 4-bromophenyl at C5, alkoxypropyl chain at N1, -SH at C2 C₁₅H₁₉BrN₂OS 355.3 Bromine enhances halogen bonding; alkoxy chain increases hydrophobicity.
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3-methoxyphenyl at N1, methyl groups at C4/C5, phenyl at C2 C₁₈H₁₈N₂O 294.35 Methoxy and methyl groups increase steric bulk; no thiol group limits reactivity.

Key Comparative Insights

Electronic Effects
  • Electron-Withdrawing Groups (EWGs): The 4-nitro substituent in 1-(4-nitrophenyl)-1H-imidazole-2-thiol lowers the pKa of the thiol group, enhancing its acidity and reactivity in nucleophilic substitutions .
Steric and Solubility Considerations
  • Benzyl and Alkoxy Chains: The benzyl group in 1-benzyl-5-phenyl-1H-imidazole-2-thiol introduces steric hindrance, which may reduce solubility in polar solvents but enhance interactions with hydrophobic pockets in proteins .

Biological Activity

1-(3-methylphenyl)-1H-imidazole-2-thiol, also known as CAS 25372-35-4, is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiol group attached to an imidazole ring, which is known for its ability to participate in various biochemical interactions. The molecular formula is C₁₀H₁₀N₂S, with a molecular weight of approximately 190.26 g/mol.

Synthesis

This compound can be synthesized through several methods, including:

  • Condensation reactions involving 3-methylphenyl derivatives and imidazole.
  • Thiol substitution reactions , where thiol groups are introduced into the imidazole framework.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring can bind to metal ions in enzymes, inhibiting their activity.
  • Antioxidant Activity : The thiol group can donate electrons, neutralizing free radicals and preventing oxidative stress.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results:

Cell LineIC₅₀ (µM)Reference
MCF-70.018
NIH3T30.020
A5490.025

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited higher potency than cisplatin in some tests.

Antimicrobial Activity

Research has indicated that this compound also possesses antimicrobial properties. It has been evaluated against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli15
S. aureus10
P. aeruginosa20

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, recent studies have explored the neuroprotective effects of this compound. It has been shown to reduce neuronal apoptosis in models of neurodegenerative diseases:

  • Oxidative Stress Reduction : The compound significantly decreased levels of reactive oxygen species (ROS) in neuronal cell cultures.
  • Neuroprotection in vivo : Animal models treated with this compound demonstrated improved cognitive function in tests measuring memory and learning capabilities.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results showed that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(3-methylphenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted phenylglyoxal derivatives with thiourea analogs under acidic conditions. For example, a base-mediated approach (e.g., triethylamine) facilitates thiol group incorporation, as seen in analogous imidazole-thiol syntheses . Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature (80–100°C) to improve yield. Monitoring via TLC and recrystallization in ethanol enhances purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and thiol tautomerism?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : The aromatic protons of the 3-methylphenyl group appear as a multiplet at δ 7.2–7.5 ppm, while the imidazole C2-thiol proton is absent in DMSO-d₆ due to exchange broadening, requiring HSQC for indirect detection .
  • FT-IR : A sharp S–H stretch near 2550 cm⁻¹ confirms the thiol tautomer; its absence may indicate oxidation to disulfides .
  • X-ray crystallography : For unambiguous confirmation, single-crystal analysis using SHELXL (via Olex2) resolves tautomeric forms and steric effects from the 3-methyl substituent .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of this compound against enzymatic targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Dock the compound into cyclooxygenase-2 (COX-2) or cytochrome P450 active sites, using PDB structures (e.g., 5KIR). The thiol group may coordinate with Fe³⁺ in heme cofactors .
  • DFT calculations (Gaussian 09) : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Substituent effects (e.g., methyl vs. nitro groups) alter electron density on the imidazole ring, influencing binding affinity .

Q. How can contradictory data on the compound’s antimicrobial efficacy be resolved?

  • Methodology :

  • Dose-response assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (CLSI guidelines). Note that the 3-methyl group may reduce membrane permeability compared to 4-chloro analogs, requiring MIC adjustments .
  • Resazurin-based viability assays : Quantify metabolic inhibition to distinguish bacteriostatic vs. bactericidal effects .
  • Synergy studies : Combine with β-lactams to assess potentiation via thiol-mediated disruption of bacterial efflux pumps .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodology :

  • Solvent screening : Use vapor diffusion with dichloromethane/hexane mixtures to induce slow nucleation. The methyl group introduces steric hindrance, requiring larger unit cells .
  • Cryoprotection : Soak crystals in Paratone-N to prevent lattice disruption during cooling.
  • Twinned data refinement : Employ SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning common in imidazole derivatives .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

  • Resolution :

  • HPLC purity checks : Impurities (e.g., disulfide byproducts) may artificially inflate solubility measurements. Use LC-MS to verify compound integrity .
  • Solvent polarity index : Test in DMSO vs. DMF. The thiol group’s hydrogen-bonding capacity increases solubility in DMSO (polarity index 7.2) but not in THF (4.0) .
  • Temperature dependence : Solubility in acetonitrile improves at 40°C due to entropy-driven dissolution, as noted in structurally similar 5-phenylimidazole-2-thiols .

Methodological Recommendations

Q. How can researchers design SAR studies to evaluate the 3-methylphenyl group’s role in bioactivity?

  • Approach :

  • Analog synthesis : Replace the 3-methyl group with electron-withdrawing (e.g., 3-NO₂) or bulky (3-tert-butyl) substituents. Compare IC₅₀ values against COX-1/COX-2 .
  • Pharmacophore mapping (MOE software) : Identify if the methyl group contributes to hydrophobic interactions in enzyme pockets, as seen in 4-methoxy analogs .

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